4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
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Overview
Description
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a molecular formula of C13H8BrCl2NO. This compound is notable for its unique structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of nitro and phenol groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include:
4-bromo-2-[(E)-{[2-(3-hydroxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: This compound has a hydroxyl group instead of a nitro group, which affects its reactivity and biological activity.
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Lacks the nitro group, making it less reactive in certain oxidation reactions.
The unique combination of functional groups in 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol makes it particularly versatile and valuable in various fields of research.
Properties
Molecular Formula |
C20H10BrCl2N3O4 |
---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
4-bromo-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H10BrCl2N3O4/c21-12-5-11(19(27)17(7-12)26(28)29)9-24-13-2-4-18-16(8-13)25-20(30-18)10-1-3-14(22)15(23)6-10/h1-9,27H |
InChI Key |
POGGTCOVFFITLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)Cl)Cl |
Origin of Product |
United States |
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